An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid
An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(propan-2-yloxy)benzoic acid, registered under CAS number 1038595-51-5 , is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzoic acid core functionalized with a bromine atom and an isopropoxy group, presents a unique combination of reactive sites and physicochemical properties. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
The strategic placement of the bromo, isopropoxy, and carboxylic acid functionalities makes 4-Bromo-2-(propan-2-yloxy)benzoic acid a versatile building block. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the bromine atom is amenable to a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy group, introduced to modulate lipophilicity and steric hindrance, can influence the compound's pharmacokinetic and pharmacodynamic properties in drug discovery programs. This guide will delve into the technical details of this valuable synthetic intermediate.
Synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
The most logical and widely applicable synthetic route to 4-Bromo-2-(propan-2-yloxy)benzoic acid is the Williamson ether synthesis. This venerable yet reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, the readily available precursor, 4-Bromo-2-hydroxybenzoic acid, is reacted with an isopropylating agent, such as 2-bromopropane or 2-iodopropane.
Mechanistic Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[1] The phenolic hydroxyl group of 4-Bromo-2-hydroxybenzoic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide leaving group. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the reaction rate. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[2]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Alkylation: Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 4-Bromo-2-(propan-2-yloxy)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.
Caption: Workflow for the synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 4-Bromo-2-(propan-2-yloxy)benzoic acid is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 1038595-51-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [6] |
| Molecular Weight | 259.10 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Predicted XlogP | 2.8 | [6] |
| Predicted pKa | ~3.5-4.0 | Inferred from benzoic acid and its derivatives |
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for 4-Bromo-2-(propan-2-yloxy)benzoic acid is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methine proton will appear as a septet, and the methyl protons as a doublet. The acidic proton of the carboxylic acid will be a broad singlet, often downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (including those attached to the bromine, isopropoxy, and carboxyl groups), and the carbons of the isopropoxy group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carboxylic acid, C-O stretches from the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.[4][7][8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5][9] Fragmentation patterns would likely involve the loss of the isopropoxy group and the carboxyl group.
Applications in Research and Development
4-Bromo-2-(propan-2-yloxy)benzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a variety of chemical transformations.
Role in Drug Discovery
Substituted benzoic acids are a common motif in many marketed drugs and clinical candidates.[10][11] The carboxylic acid functionality can serve as a key binding element to biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The bromo and isopropoxy substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of the chemical space around the core scaffold.[12] This is a powerful strategy in lead optimization to enhance target engagement and modulate physicochemical properties. The isopropoxy group can improve metabolic stability and oral bioavailability by masking a polar hydroxyl group and increasing lipophilicity.
Caption: The role of 4-Bromo-2-(propan-2-yloxy)benzoic acid in drug discovery.
Utility in Organic Synthesis
Beyond its direct application in drug discovery, 4-Bromo-2-(propan-2-yloxy)benzoic acid is a versatile building block for the synthesis of a variety of organic compounds. The presence of multiple, orthogonally reactive functional groups allows for sequential chemical transformations. For example, the carboxylic acid could be protected, followed by a cross-coupling reaction at the bromine position, and finally, deprotection and further derivatization of the carboxylic acid. This strategic approach enables the efficient construction of complex target molecules.
Conclusion
4-Bromo-2-(propan-2-yloxy)benzoic acid is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Williamson ether reaction, combined with its trifunctional nature, makes it an attractive starting material for the development of novel compounds. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development endeavors. As the demand for novel small molecules in various scientific disciplines continues to grow, the importance of well-characterized and versatile building blocks like 4-Bromo-2-(propan-2-yloxy)benzoic acid will undoubtedly increase.
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(Image: Synthesis of 4-Bromo-2-isopropoxybenzoic acid from 4-Bromo-2-hydroxybenzoic acid)

